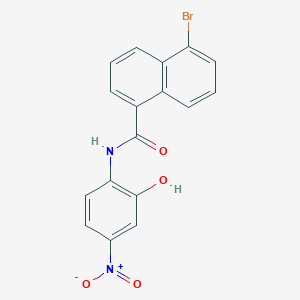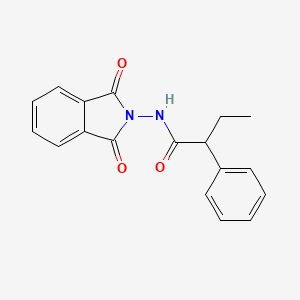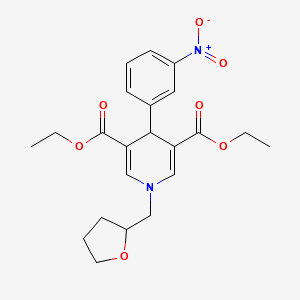![molecular formula C22H27N3O7 B4208568 1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4208568.png)
1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid typically involves a multi-step process:
Formation of the Piperazine Core: The initial step involves the synthesis of the piperazine core. This can be achieved through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Benzylation: The piperazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Nitro Group: The benzylated piperazine is reacted with 3-nitrophenol and a suitable alkylating agent, such as 1,3-dibromopropane, to introduce the nitrophenoxypropyl group.
Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting it with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free base form of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), bases (e.g., sodium hydroxide).
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Hydrolysis: Release of the free base form of the compound.
Applications De Recherche Scientifique
1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenoxypropyl group may play a crucial role in binding to these targets, while the piperazine core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzylpiperazine: A simpler derivative with similar pharmacological properties.
4-[3-(3-nitrophenoxy)propyl]piperazine: Lacks the benzyl group but retains the nitrophenoxypropyl moiety.
1-benzyl-4-(3-phenoxypropyl)piperazine: Similar structure but without the nitro group.
Uniqueness
1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid is unique due to the presence of both the benzyl and nitrophenoxypropyl groups, which confer distinct chemical and pharmacological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3.C2H2O4/c24-23(25)19-8-4-9-20(16-19)26-15-5-10-21-11-13-22(14-12-21)17-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-4,6-9,16H,5,10-15,17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMMZNATAVMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4208494.png)

![N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4208508.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4208516.png)
![N-(4-{[2-(2,4,5-trimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4208527.png)

![2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4208549.png)
![(4-{2-[2-(4-benzyl-1-piperazinyl)ethoxy]ethoxy}phenyl)(phenyl)methanone oxalate](/img/structure/B4208555.png)
![1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE](/img/structure/B4208562.png)
![N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4208564.png)
![4-{4-[4-(4-benzyl-1-piperidinyl)butoxy]phenyl}-2-butanone oxalate](/img/structure/B4208576.png)

![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4208588.png)
![N-(2-methoxy-4-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}phenyl)-2-furamide](/img/structure/B4208594.png)
